2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Description

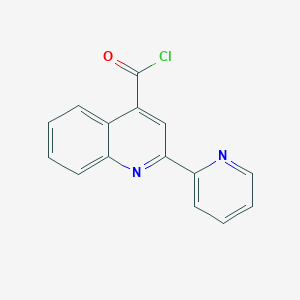

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a heterocyclic compound featuring a quinoline core substituted with a pyridin-2-yl group at position 2 and a carbonyl chloride moiety at position 4, in its hydrochloride salt form.

Properties

IUPAC Name |

2-pyridin-2-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O/c16-15(19)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGLDEHASPLXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 2-pyridin-2-ylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then converted to the hydrochloride salt . The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ester .

Scientific Research Applications

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the carbonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with two structurally related derivatives: 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (a quinoline-based analog) and 2-Chloro-6-methylpyrimidine-4-carboxylic acid (a pyrimidine-based compound).

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure: The quinoline derivatives feature a larger aromatic system (10-membered fused ring) compared to the pyrimidine-based compound (6-membered ring). Quinoline derivatives are often preferred in coordination chemistry due to their extended conjugation .

Substituent Effects: Pyridinyl Position: The pyridin-2-yl group in the target compound vs. pyridin-4-yl in the 6-ethyl analog alters electronic distribution. Pyridin-2-yl may act as a stronger electron-withdrawing group, affecting reactivity in nucleophilic acyl substitution reactions .

Functional Groups: The carbonyl chloride group in the quinoline derivatives is highly reactive, making them suitable for forming amides or esters. In contrast, the carboxylic acid group in the pyrimidine derivative limits its utility to acid-catalyzed reactions .

Salt Form :

- Hydrochloride salts improve aqueous solubility, which is critical for laboratory handling and biological testing. This contrasts with neutral pyrimidine-carboxylic acid, which may require organic solvents for dissolution .

Biological Activity

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline structure, characterized by a pyridine ring fused to a benzene ring, with a carbonyl chloride group that enhances its reactivity. The molecular formula is C₁₃H₉ClN₂O, with a molecular weight of approximately 303.1 g/mol.

The biological activity of this compound primarily arises from its interactions with various biological macromolecules:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for its antimicrobial and anticancer properties. For instance, it has been shown to interact with DNA gyrase, an enzyme essential for bacterial DNA replication.

- Receptor Binding : It may also bind to specific receptors, influencing cellular signaling pathways and contributing to its therapeutic effects.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Potential : Targeting cancer cells through specific pathways.

- Anti-inflammatory Effects : Potential applications in reducing inflammation via platelet inhibition.

Research Findings and Case Studies

A review of the literature reveals several studies exploring the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that it induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of the cell cycle .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against resistant bacterial strains. The compound showed significant inhibition at low concentrations (IC₅₀ values in the micromolar range), highlighting its potential as an alternative treatment for infections caused by resistant bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the quinoline scaffold can enhance potency and selectivity against specific targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.